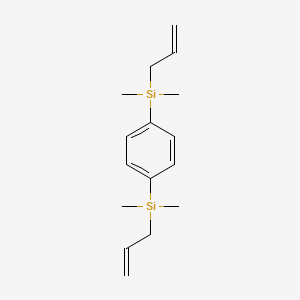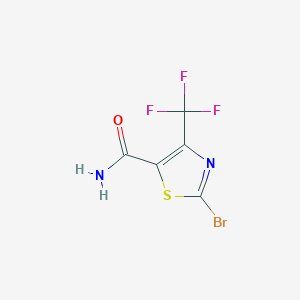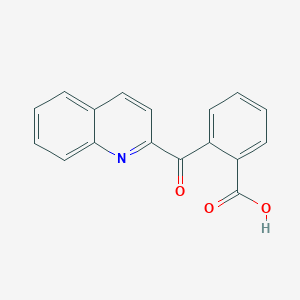
1,4-Bis(allyldimethylsilyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(allyldimethylsilyl)benzene is an organosilicon compound with the molecular formula C16H26Si2 It is characterized by the presence of two allyldimethylsilyl groups attached to a benzene ring at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(allyldimethylsilyl)benzene can be synthesized through a multi-step process involving the reaction of allyldimethylchlorosilane with 1,4-dilithiobenzene. The reaction typically proceeds as follows:
Formation of 1,4-dilithiobenzene: This intermediate is prepared by the lithiation of 1,4-dibromobenzene using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF).
Reaction with Allyldimethylchlorosilane: The 1,4-dilithiobenzene is then reacted with allyldimethylchlorosilane to form this compound. The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
1,4-Bis(allyldimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The silyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used to introduce halogen atoms into the molecule.
Major Products
Oxidation: The major products include allyl alcohols or aldehydes.
Reduction: The major products are saturated hydrocarbons.
Substitution: The major products are halogenated derivatives of the original compound.
科学研究应用
1,4-Bis(allyldimethylsilyl)benzene has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of silicon-containing polymers and materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It is used in the development of catalysts for various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: The compound’s derivatives are studied for their potential biological activities and applications in drug development.
作用机制
The mechanism of action of 1,4-bis(allyldimethylsilyl)benzene involves its ability to undergo various chemical transformations due to the presence of reactive allyl and silyl groups. These groups can participate in a range of reactions, including oxidation, reduction, and substitution, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the reactions and the conditions under which they are carried out.
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: This compound has trimethylsilyl groups instead of allyldimethylsilyl groups. It is used in similar applications but has different reactivity due to the absence of allyl groups.
1,4-Bis(phenylethynyl)benzene: This compound has phenylethynyl groups instead of allyldimethylsilyl groups. It is used in the synthesis of liquid crystals and materials with unique optical properties.
Uniqueness
1,4-Bis(allyldimethylsilyl)benzene is unique due to the presence of allyl groups, which provide additional reactivity and versatility in chemical transformations. This makes it a valuable compound for the synthesis of complex organic molecules and materials with specific properties.
属性
分子式 |
C16H26Si2 |
|---|---|
分子量 |
274.55 g/mol |
IUPAC 名称 |
[4-[dimethyl(prop-2-enyl)silyl]phenyl]-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C16H26Si2/c1-7-13-17(3,4)15-9-11-16(12-10-15)18(5,6)14-8-2/h7-12H,1-2,13-14H2,3-6H3 |
InChI 键 |
PERWZJKNNYCEMA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CC=C)C1=CC=C(C=C1)[Si](C)(C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate](/img/structure/B11845669.png)

![6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11845686.png)








![Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11845745.png)
